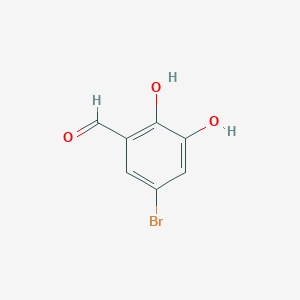

5-Bromo-2,3-dihydroxybenzaldehyde

概要

説明

5-Bromo-2,3-dihydroxybenzaldehyde is a chemical compound used as a reaction component . It has been used in the synthesis of high-quality research chemicals and specialty chemicals . This compound has also been used as a useful scaffold . It has been found to have diverse bioactivities, including anti-inflammatory and anti-diabetes effects .

Synthesis Analysis

The synthesis of 5-Bromo-2,3-dihydroxybenzaldehyde involves a two-step, one-pot procedure . This methodology facilitates the effective synthesis of a radiolabeled aldehyde . The synthesis route involves the use of certain precursors .Molecular Structure Analysis

The molecular formula of 5-Bromo-2,3-dihydroxybenzaldehyde is C7H5BrO3 . The compound has a molecular weight of 217.02 g/mol . The InChI code is InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H .Physical And Chemical Properties Analysis

5-Bromo-2,3-dihydroxybenzaldehyde has a melting point of 128-130 °C . The predicted boiling point is 283.2±35.0 °C . The compound has a density of 1.901±0.06 g/cm3 . It has a logP value of 1.67280 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-2,3-dihydroxybenzaldehyde, focusing on six unique applications:

Hair Growth Promotion

5-Bromo-2,3-dihydroxybenzaldehyde has been shown to promote hair growth by activating the Wnt/β-catenin and autophagy pathways while inhibiting the TGF-β pathways in dermal papilla cells. This compound increases the length of hair fibers and the proliferation of dermal papilla cells, which are crucial for hair cycle regulation .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been used in mouse models of atopic dermatitis to reduce inflammation. The anti-inflammatory effects are beneficial in treating various inflammatory skin conditions and potentially other inflammatory diseases .

Protection Against UVB-Induced Oxidative Stress

5-Bromo-2,3-dihydroxybenzaldehyde has been found to inhibit UVB-induced oxidative stress in keratinocytes. This protective effect is crucial for preventing skin damage caused by UV radiation, which can lead to premature aging and skin cancer .

Diabetic Retinopathy Management

Research indicates that 5-Bromo-2,3-dihydroxybenzaldehyde can stabilize the neurovascular unit in diabetic retinopathy by inhibiting the inflammatory microenvironment. This stabilization helps in preventing the progression of diabetic retinopathy, a leading cause of blindness .

Anti-Diabetic Properties

The compound has shown potential in attenuating endothelial dysfunction caused by hyperglycemia. By reducing vascular inflammation, it helps in managing microvascular and macrovascular complications associated with diabetes .

Neuroprotective Effects

Studies suggest that 5-Bromo-2,3-dihydroxybenzaldehyde may have neuroprotective properties. It can protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

作用機序

Target of Action

The primary targets of 5-Bromo-2,3-dihydroxybenzaldehyde (BDB) are endothelial cells and dermal papilla cells . These cells play a crucial role in vascular health and hair growth, respectively .

Mode of Action

BDB interacts with its targets by modulating various cellular processes. It protects endothelial cells from apoptosis caused by high glucose treatment . In dermal papilla cells, BDB increases the length of hair fibers and the proliferation of cells .

Biochemical Pathways

BDB affects several biochemical pathways:

- Wnt/β-Catenin Pathway : BDB activates this pathway through the phosphorylation of GSG3β and β-catenin .

- Autophagy Pathway : BDB increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B .

- TGF-β Pathway : BDB inhibits this pathway, which promotes transition to the catagen phase .

- NF-ĸB Pathway : BDB regulates the activities of NF-ĸB, leading to a decrease in the expression of p65 protein and the secretion of inflammatory cytokines .

Result of Action

The molecular and cellular effects of BDB’s action include:

- Protection of endothelial cells from apoptosis .

- Reduction of the secretion of inflammatory cytokines .

- Down-regulation of reactive oxygen species (ROS) production .

- Preservation of endothelial cell functions under high glucose conditions .

- Increase in the length of hair fibers and the proliferation of dermal papilla cells .

Action Environment

Environmental factors such as high glucose conditions can influence the action, efficacy, and stability of BDB. For instance, BDB has been shown to protect endothelial cells from damage induced by high glucose . It also preserves the functions of these cells under high glucose conditions .

Safety and Hazards

特性

IUPAC Name |

5-bromo-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBBGBTZFXYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595134 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydroxybenzaldehyde | |

CAS RN |

52924-55-7 | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52924-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

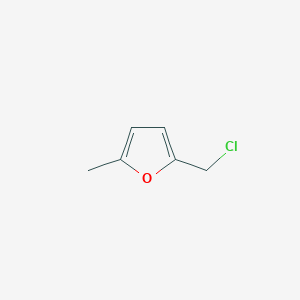

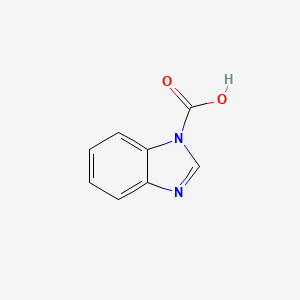

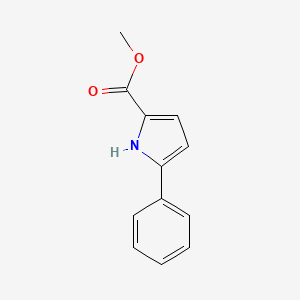

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

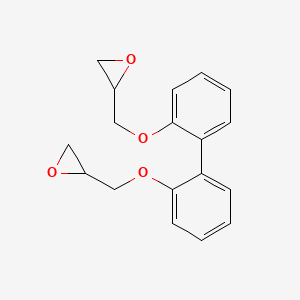

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)

![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)